molecular formula C19H19N3OS2 B2905336 N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-78-2

N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2905336
CAS RN: 864917-78-2
M. Wt: 369.5
InChI Key: LALCWTTWNNIHQH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as DMPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTA is a thiadiazole-based compound that exhibits unique properties, making it an attractive candidate for use in various scientific fields.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not well understood. However, it is believed that N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its pharmacological effects by modulating various cellular pathways. In anti-inflammatory and anti-cancer studies, N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been found to inhibit the expression of pro-inflammatory cytokines and cancer-related proteins. In neuroprotective studies, N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been found to protect neurons from oxidative stress and apoptosis. The antibacterial and antifungal activities of N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide are attributed to its ability to disrupt microbial cell membranes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been found to exhibit various biochemical and physiological effects. In anti-inflammatory studies, N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In anti-cancer studies, N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells. In neuroprotective studies, N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been found to reduce oxidative stress and improve neuronal survival. The antibacterial and antifungal activities of N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide are attributed to its ability to disrupt microbial cell membranes.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is also stable under normal laboratory conditions and can be stored for extended periods. However, N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has some limitations, including its low solubility in water, which can limit its use in aqueous-based experiments. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several potential future directions in various scientific fields. In medicinal chemistry, N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide could be further studied as a potential anti-inflammatory, anti-cancer, and neuroprotective agent. In material science, N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide could be used as a precursor for the synthesis of novel thiadiazole-based materials with unique properties. In environmental science, N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide could be further studied as a potential corrosion inhibitor in various industries. Additionally, more research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide and its potential applications in other scientific fields.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be synthesized using a multi-step process. The first step involves the preparation of 3-(m-tolyl)-1,2,4-thiadiazol-5-amine by reacting m-tolyl hydrazine with carbon disulfide and sodium hydroxide. The resulting product is then treated with acetic anhydride to form 3-(m-tolyl)-1,2,4-thiadiazol-5-acetamide. Finally, the target compound N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is obtained by reacting 2,4-dimethylphenyl isothiocyanate with 3-(m-tolyl)-1,2,4-thiadiazol-5-acetamide in the presence of a base.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been extensively studied in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has shown promising results as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has also been found to possess antibacterial and antifungal properties. In material science, N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been used as a precursor for the synthesis of various thiadiazole-based materials, including polymers and metal complexes. In environmental science, N-(2,4-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been studied for its potential use as a corrosion inhibitor in various industries.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-5-4-6-15(10-12)18-21-19(25-22-18)24-11-17(23)20-16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALCWTTWNNIHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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